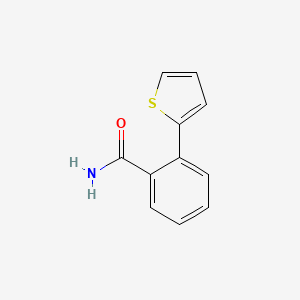
(2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one, also known as 2E-3-3-bromophenyl-1-4-chlorophenylprop-2-en-1-one, is a chemical compound that has been studied for its potential applications in various scientific research fields. This compound has a unique structure that makes it an attractive candidate for a variety of experiments.
Scientific Research Applications
(2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one has been studied for its potential applications in various scientific research fields. This compound has been investigated for its ability to act as a catalyst for the synthesis of organic compounds, as well as for its potential use in the synthesis of pharmaceuticals. Additionally, this compound has been studied for its potential use as a photoresist material, as well as its ability to act as a fluorescence quencher.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one is not fully understood. However, it is believed that this compound acts as a Lewis acid, which means that it can act as a catalyst for the formation of new bonds between atoms. Additionally, this compound is believed to be able to act as an electron acceptor, which enables it to act as a fluorescence quencher.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one have not been studied in detail. However, it is believed that this compound may have the potential to act as an antioxidant, as well as a possible anti-inflammatory agent. Additionally, this compound may have the potential to act as an inhibitor of certain enzymes, as well as a possible inhibitor of certain cancer cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a catalyst for the synthesis of organic compounds. Additionally, this compound has a relatively low toxicity, making it a safe choice for laboratory experiments. However, this compound is also limited by its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
The future directions for (2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one are numerous. One potential direction is the further investigation of its potential applications in the synthesis of pharmaceuticals, as well as its potential use as an antioxidant or anti-inflammatory agent. Additionally, this compound could also be further studied for its potential use as a photoresist material, as well as its ability to act as a fluorescence quencher. Finally, this compound could also be further investigated for its potential use as an inhibitor of certain enzymes, as well as a possible inhibitor of certain cancer cell lines.
Synthesis Methods
The synthesis of (2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one can be achieved through a variety of methods. The most common method is a three-step reaction sequence that involves the reaction of bromobenzene with 4-chlorobenzaldehyde and sodium hydroxide, followed by the addition of a catalytic amount of sodium bromide and a catalytic amount of p-toluenesulfonic acid. The reaction is then heated to 70°C for 15 minutes and the product is isolated by filtration. The yield of this synthesis is typically in the range of 80-90%.
properties
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCKUHZBRBOVTR-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4'-chlorochalcone | |
CAS RN |
77153-27-6 | |
| Record name | NSC159065 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-BROMO-4'-CHLOROCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















